5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile

Catalog No.
S15851817
CAS No.
M.F
C10H13N3O
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitr...

Product Name

5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile

IUPAC Name

5-(1-hydroxybutan-2-ylamino)pyridine-2-carbonitrile

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C10H13N3O/c1-2-8(7-14)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13-14H,2,7H2,1H3

InChI Key

DVFAHWSVSLEXOS-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=CN=C(C=C1)C#N

5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile is a complex organic compound characterized by a pyridine ring substituted with a carbonitrile group and a hydroxylated amino side chain. Its molecular formula is C10H13N3OC_{10}H_{13}N_{3}O, and it has a molecular weight of 191.23 g/mol . The compound's structure includes a pyridine core, which is known for its versatility in medicinal chemistry, making it a subject of interest for various biological applications.

The chemical reactivity of 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile can be explored through several types of reactions, including:

  • Nucleophilic substitutions: The carbonitrile group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Hydrolysis: The carbonitrile can be hydrolyzed to yield corresponding carboxylic acids under acidic or basic conditions.
  • Reductive amination: The amino group can react with aldehydes or ketones to form substituted amines, expanding its synthetic utility.

These reactions highlight the compound's potential for further functionalization in synthetic organic chemistry.

Research indicates that compounds similar to 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile exhibit significant biological activities, including:

  • Antimicrobial properties: Some derivatives have shown efficacy against various bacterial strains.
  • Antioxidant activity: The presence of hydroxyl groups may contribute to radical scavenging capabilities.
  • Potential anticancer effects: Initial studies suggest that certain analogs may inhibit cancer cell proliferation.

These biological attributes make this compound a candidate for further pharmacological investigation.

The synthesis of 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile typically involves several steps:

  • Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the carbonitrile group: This may be accomplished via nucleophilic substitution reactions.
  • Amine formation: The hydroxylated amino side chain can be introduced through reductive amination or direct amination methods.

Alternative approaches may utilize enzymatic synthesis or microwave-assisted techniques to enhance yields and reduce reaction times .

5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile has potential applications in various fields, including:

  • Medicinal chemistry: Its unique structure may lead to the development of new therapeutic agents.
  • Agricultural chemistry: Compounds with similar structures have been explored as herbicides or safeners.
  • Material science: Pyridine derivatives are often used in the synthesis of polymers and other materials due to their stability and reactivity.

Interaction studies involving 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile typically focus on its binding affinity with biological targets. These studies are crucial for understanding the therapeutic potential and safety profile of the compound. Techniques such as molecular docking and in vitro assays are commonly employed to evaluate these interactions, particularly with proteins involved in disease pathways .

Several compounds share structural features with 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(Pyridin-2-yl)aminopyrazine-2-carbonitrilePyridine and pyrazine rings with carbonitrileEnhanced lipophilicity and distinct pharmacokinetics
3-(Pyridin-2-yloxy)propanehydrazideContains an ether linkage with a hydrazideExhibits different reactivity due to hydrazide functional group
4-(Pyridin-3-yloxy)butyric acidCarboxylic acid instead of carbonitrilePotential anti-inflammatory properties

These compounds illustrate the diversity within pyridine derivatives while highlighting the unique combination of functionalities present in 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile that may confer specific biological activities.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

191.105862047 g/mol

Monoisotopic Mass

191.105862047 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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